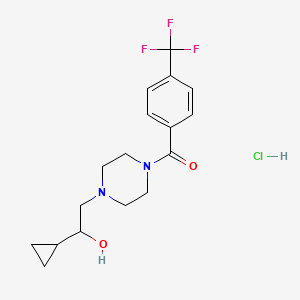

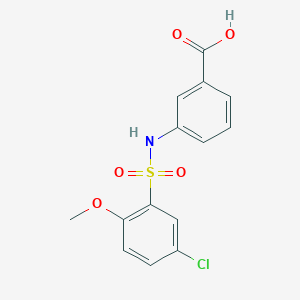

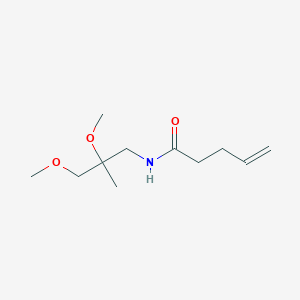

![molecular formula C23H13F3N4O2 B2512778 1-(3-硝基苯基)-3-苯基-7-(三氟甲基)-1H-吡唑并[4,3-c]喹啉 CAS No. 901265-39-2](/img/structure/B2512778.png)

1-(3-硝基苯基)-3-苯基-7-(三氟甲基)-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fused tetracyclic quinoline derivatives, which includes compounds like “1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline”, has been a subject of interest in organic chemistry . The synthesis methods developed so far include one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .科学研究应用

合成及光物理性质

相关吡唑并喹啉衍生物的研究主要集中于它们的合成及其光物理性质。例如,Padalkar 和 Sekar (2014) 合成了含有苯并咪唑和苯并噻唑部分的喹啉衍生物,探索了它们在不同溶剂极性下的发射特性,这些特性显示出双发射和大斯托克斯位移,表明它们在荧光光谱学和材料科学中具有潜在应用 (Padalkar & Sekar, 2014).

化学反应和衍生物

人们还对吡唑并喹啉衍生物的化学反应和合成进行了研究,揭示了它们在创建结构复杂的分子方面的多功能性和潜力。Nagarajan 和 Shah (1992) 描述了吡唑并[3,4-c]喹啉衍生物的合成,重点介绍了这些化合物独特的反应性和在开发具有不同生物活性的新化学实体方面的潜在应用 (Nagarajan & Shah, 1992).

分子结构和反应性

Szlachcic 等人 (2020) 对吡唑衍生物进行了 X 射线衍射和 DFT 研究,旨在了解分子内氢键对其反应性的影响。这项研究阐明了影响吡唑并喹啉衍生物化学行为的结构因素,提供了对其在材料科学和药物化学中的合成多功能性和潜在应用的见解 (Szlachcic et al., 2020).

作用机制

Target of Action

The primary targets of 1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline are bacterial DNA gyrase and topoisomerase enzymes . These enzymes are essential for bacterial DNA replication, and their inhibition leads to the prevention of bacterial growth .

Mode of Action

1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline interacts with its targets by forming ternary enzyme-DNA complexes . This interaction inhibits the function of DNA gyrase and topoisomerase enzymes, thereby limiting bacterial DNA repair and RNA transcription .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase enzymes disrupts the bacterial DNA replication process . This disruption affects the biochemical pathways involved in bacterial growth and proliferation, leading to the bactericidal effect of the compound .

Result of Action

The result of the action of 1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is the inhibition of bacterial growth . By inhibiting the function of DNA gyrase and topoisomerase enzymes, the compound prevents bacterial DNA replication, leading to bactericidal effects .

生化分析

Biochemical Properties

1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound is known to influence the activity of enzymes by altering their binding affinity and catalytic efficiency . The nitrophenyl group can participate in redox reactions, potentially affecting the oxidative state of cells . These interactions can lead to changes in enzyme activity, protein conformation, and overall cellular function.

Cellular Effects

The effects of 1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in signal transduction . Additionally, it can affect gene expression by binding to transcription factors or altering the epigenetic landscape . These changes can lead to alterations in cellular metabolism, including shifts in metabolic flux and changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of 1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, the trifluoromethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity . Additionally, the nitrophenyl group can participate in redox reactions, influencing the oxidative state of the cell . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the trifluoromethyl group can affect the activity of enzymes involved in oxidative metabolism, leading to changes in the production of reactive oxygen species . Additionally, the nitrophenyl group can participate in redox reactions, influencing the overall redox state of the cell .

Transport and Distribution

The transport and distribution of 1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline within cells and tissues are critical factors that influence its activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . For example, the trifluoromethyl group can enhance the compound’s solubility, facilitating its transport across cell membranes . Additionally, the nitrophenyl group can interact with binding proteins, influencing the compound’s distribution within the cell .

Subcellular Localization

The subcellular localization of 1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the trifluoromethyl group can influence the compound’s localization to the mitochondria, where it can affect oxidative metabolism . Additionally, the nitrophenyl group can direct the compound to the nucleus, where it can influence gene expression .

属性

IUPAC Name |

1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F3N4O2/c24-23(25,26)15-9-10-18-20(11-15)27-13-19-21(14-5-2-1-3-6-14)28-29(22(18)19)16-7-4-8-17(12-16)30(31)32/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMXNNIJDSJSBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

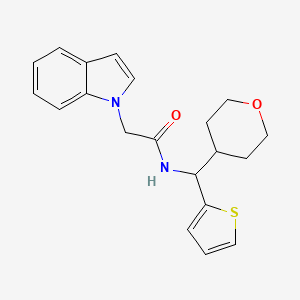

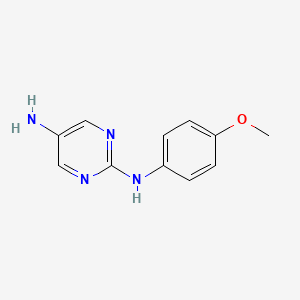

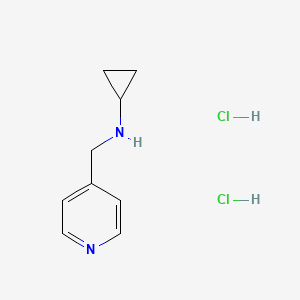

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2512703.png)

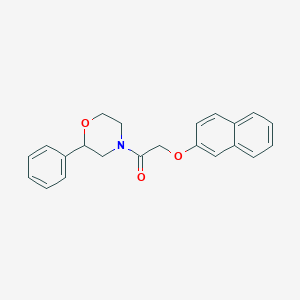

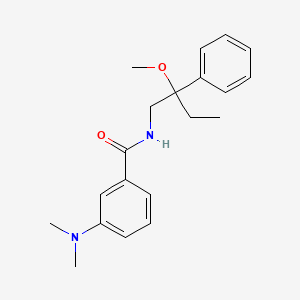

![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)

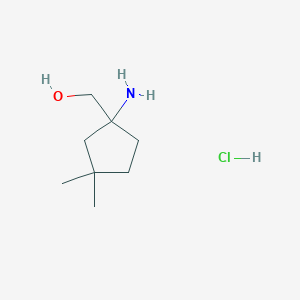

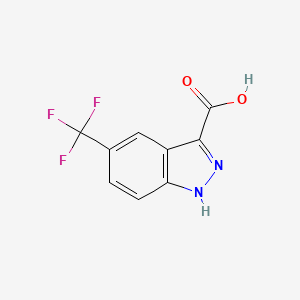

![methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2512716.png)

![2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2512717.png)